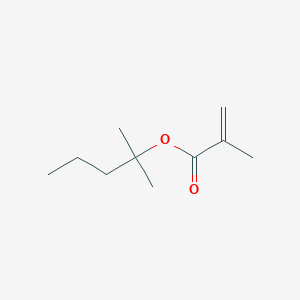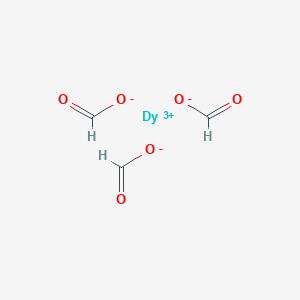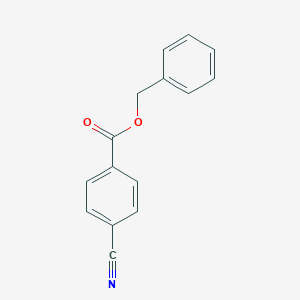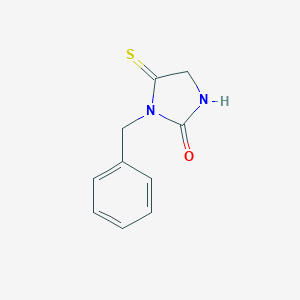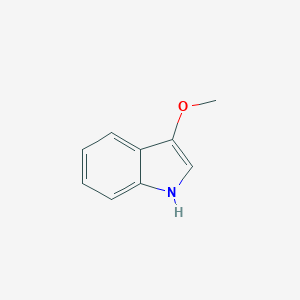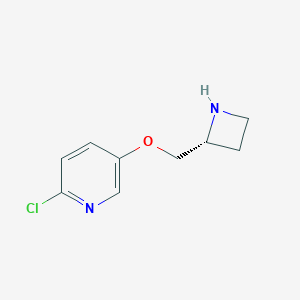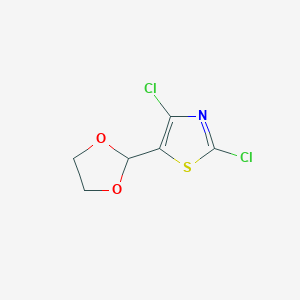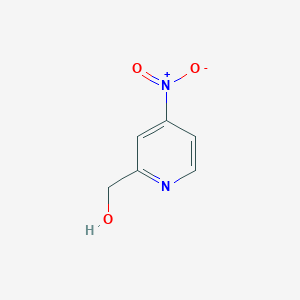
(4-硝基吡啶-2-基)甲醇
概述
描述
(4-Nitropyridin-2-yl)methanol is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, characterized by a nitro group at the 4-position and a hydroxymethyl group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
(4-Nitropyridin-2-yl)methanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
作用机制
Target of Action
Nitropyridine derivatives are known to be key intermediates in medicinal products .
Mode of Action
Nitropyridines are known to undergo various reactions, including electrophilic aromatic substitution . .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Nitropyridine derivatives have been used in the synthesis of potential antitumor agents .
Action Environment
The synthesis of nitropyridines has been optimized using continuous flow methodology to minimize the accumulation of highly energetic and potentially explosive nitration products .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitropyridin-2-yl)methanol typically involves the nitration of pyridine derivatives followed by reduction and functional group transformation. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate is then reduced and further reacted to introduce the hydroxymethyl group .
Industrial Production Methods: In industrial settings, continuous flow methodologies are often employed to enhance safety and efficiency. For instance, the nitration step can be carried out in a continuous flow reactor to minimize the accumulation of highly energetic intermediates, thereby reducing the risk of explosions .
化学反应分析
Types of Reactions: (4-Nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the position adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Nitropyridine-2-carboxylic acid.
Reduction: 4-Aminopyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
相似化合物的比较
4-Nitropyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-Hydroxymethylpyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Aminopyridin-2-ylmethanol: A reduction product of (4-Nitropyridin-2-yl)methanol with distinct chemical properties.
Uniqueness: (4-Nitropyridin-2-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group, which confer a combination of reactivity and biological activity not found in simpler pyridine derivatives. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research .
属性
IUPAC Name |
(4-nitropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUHEWRFBAVHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563699 | |
| Record name | (4-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98197-88-7 | |
| Record name | (4-Nitropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


